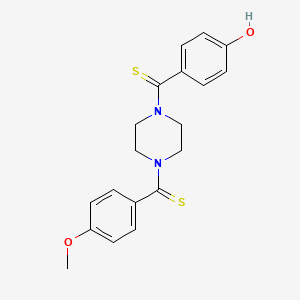

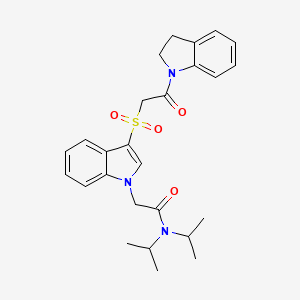

![molecular formula C8H6LiN3O2 B2956085 Lithium 8-methyl-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate CAS No. 2378501-45-0](/img/structure/B2956085.png)

Lithium 8-methyl-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents .

Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure and vibrational spectra of a new triazolopyridine derivative (1,2,4-triazolo[4,3-a]pyridin-3-amine) were analyzed using the B3LYP/6-311G(2d,2p) approach and the GAUSSIAN 16W program .Chemical Reactions Analysis

Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques. For example, the FTIR and FT-Raman spectra of a new triazolopyridine derivative were recorded in the 100–4000 cm−1 range .Aplicaciones Científicas De Investigación

Metalation and Cross-Coupling Reactions

Lithium 8-methyl-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate and related compounds have been investigated for their potential in metalation and cross-coupling reactions. Studies show that triazolopyridines can be regioselectively metalated using lithium-based reagents. For instance, [1,2,3]Triazolo[1,5-a]pyridine and its derivatives undergo metalation at the 7 position, leading to the formation of lithium arylmagnesates and arylcadmates. These metalated compounds exhibit reactivity with iodine and in palladium-catalyzed cross-coupling reactions, although their stability may affect the yield of the desired products (Bentabed-Ababsa et al., 2009).

Synthesis of Novel Derivatives

Research into the synthesis of novel derivatives of this compound has led to the development of compounds with potential biological properties. For example, the synthesis of 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives from similar structures has been explored. These derivatives are of interest due to their biological activities, although their properties are not well studied, highlighting the need for further research in this area (Kolosov et al., 2015).

Photoluminescence and Structural Studies

The lithium salt of 1-(4-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxylic acid (pmtcLi) has been used to synthesize Pb(II)-containing polymers with distinct photoluminescent properties. These studies provide insights into the influence of counter anions on the structural and photoluminescent characteristics of these polymers, contributing to the understanding of the electronic structure and potential applications of such materials in optoelectronics and sensing technologies (Li et al., 2021).

Ionic Liquids and Electrolytes

The bis(trifluoromethanesulfonyl)imide ion, in its lithium salt form, is highlighted for its use in solid polymer electrolytes due to the reduced ion interaction. Novel salts based on the ammonium and pyrrolidinium cations of this anion show reduced melting points and, in some cases, are molten at room temperature, making them suitable as ionic liquids with potential applications in battery technologies and electronic devices (McFarlane et al., 2000).

Mecanismo De Acción

Target of Action

The primary targets of AT29730 are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively, and are often overexpressed in various types of cancers .

Mode of Action

AT29730 interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2 kinases, preventing them from phosphorylating their substrates . This inhibition disrupts the downstream signaling pathways, leading to a decrease in cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by AT29730 affects multiple biochemical pathways. The most notable is the disruption of the c-Met signaling pathway , which leads to a decrease in cell proliferation . Additionally, the inhibition of VEGFR-2 results in reduced angiogenesis, further limiting the growth and spread of cancer cells .

Pharmacokinetics

These compounds exhibited enhancements in oral bioavailability and ex vivo duration of action . .

Result of Action

AT29730 exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and HeLa . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . Moreover, it has been shown to inhibit the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .

Direcciones Futuras

The future directions in the field of triazole research involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is also a key area of focus .

Análisis Bioquímico

Biochemical Properties

Triazole compounds, to which this compound belongs, are known to interact with a variety of enzymes and receptors in biological systems

Cellular Effects

Related triazolopyrazine derivatives have shown antiproliferative activities against various cancer cell lines . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related triazolopyrazine derivatives have been found to inhibit the growth of cancer cells by interacting with certain biomolecules and affecting gene expression .

Metabolic Pathways

Triazole compounds are known to be involved in various metabolic pathways .

Propiedades

IUPAC Name |

lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.Li/c1-5-3-2-4-11-6(5)9-10-7(11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCVUILPJAGELE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC=CN2C1=NN=C2C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)

![2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-nitrophenyl)-](/img/structure/B2956007.png)

amine](/img/structure/B2956015.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2956018.png)

![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2956021.png)

![(E)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2956022.png)

![1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956023.png)

![7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2956025.png)